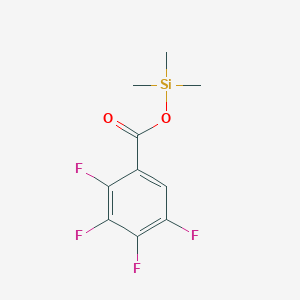

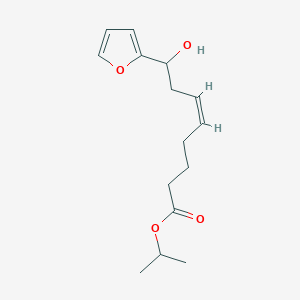

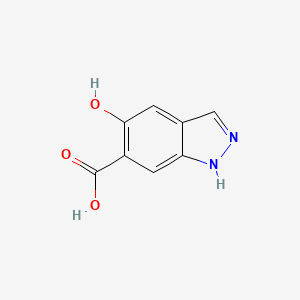

![molecular formula C11H15NO3 B11762083 tert-butyl (1R,4R)-5-oxo-7-azabicyclo[2.2.1]hept-2-ene-7-carboxylate](/img/structure/B11762083.png)

tert-butyl (1R,4R)-5-oxo-7-azabicyclo[2.2.1]hept-2-ene-7-carboxylate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

(1R,4R)-5-oxo-7-azabiciclo[2.2.1]hept-2-eno-7-carboxilato de tert-butilo: es un compuesto bicíclico con una estructura única que incluye un grupo éster de tert-butilo. Este compuesto es de interés en diversos campos de la química debido a su distintivo marco bicíclico y su potencial reactividad.

Métodos De Preparación

Rutas sintéticas y condiciones de reacción: La síntesis de (1R,4R)-5-oxo-7-azabiciclo[2.2.1]hept-2-eno-7-carboxilato de tert-butilo normalmente implica la reacción de un precursor bicíclico adecuado con cloroformiato de tert-butilo en condiciones básicas. La reacción generalmente se lleva a cabo en un solvente orgánico como diclorometano, con una base como trietilamina para neutralizar el ácido clorhídrico formado durante la reacción .

Métodos de producción industrial: Si bien los métodos específicos de producción industrial para este compuesto no están bien documentados, el enfoque general implicaría escalar la síntesis de laboratorio. Esto incluiría la optimización de las condiciones de reacción para garantizar un alto rendimiento y pureza, así como la implementación de medidas de seguridad para manejar los reactivos y subproductos.

Análisis De Reacciones Químicas

Tipos de reacciones:

Oxidación: El compuesto puede sufrir reacciones de oxidación, particularmente en el marco bicíclico, lo que lleva a la formación de varios derivados oxidados.

Reducción: Las reacciones de reducción pueden dirigirse al grupo carbonilo, convirtiéndolo en un alcohol.

Sustitución: El grupo éster de tert-butilo puede sustituirse en condiciones ácidas o básicas para formar diferentes ésteres o ácidos.

Reactivos y condiciones comunes:

Oxidación: Reactivos como permanganato de potasio o trióxido de cromo en medio ácido.

Reducción: Reactivos como hidruro de aluminio y litio o borohidruro de sodio.

Sustitución: Hidrólisis ácida o básica usando ácido clorhídrico o hidróxido de sodio.

Productos principales:

Oxidación: Derivados oxidados con grupos funcionales adicionales que contienen oxígeno.

Reducción: Derivados de alcohol.

Sustitución: Varios ésteres o ácidos carboxílicos dependiendo del sustituyente introducido.

Aplicaciones Científicas De Investigación

Química: El compuesto se utiliza como bloque de construcción en la síntesis orgánica, particularmente en la construcción de estructuras bicíclicas más complejas .

Biología y medicina: La investigación sobre la actividad biológica de este compuesto y sus derivados está en curso. Puede servir como precursor para la síntesis de moléculas biológicamente activas.

Industria: En el contexto industrial, el compuesto se puede utilizar en la síntesis de productos químicos especiales y materiales con propiedades únicas.

Mecanismo De Acción

El mecanismo de acción para el (1R,4R)-5-oxo-7-azabiciclo[2.2.1]hept-2-eno-7-carboxilato de tert-butilo depende de su aplicación específica. En reacciones químicas, su reactividad está influenciada por la tensión en el sistema bicíclico y la presencia del grupo éster de tert-butilo, que puede estabilizar los intermedios y los estados de transición .

Comparación Con Compuestos Similares

Compuestos similares:

- tert-Butilo 7-oxa-3-azabiciclo[4.1.0]heptano-3-carboxilato

- tert-Butilo 7-bromo-2-azabiciclo[2.2.1]heptano-2-carboxilato

- tert-Butilo (1R,5S)-6-(aminometil)-3-azabiciclo[3.1.0]hexano-3-carboxilato

Comparación:

- Diferencias estructurales: La presencia de diferentes grupos funcionales y tamaños de anillo.

- Reactividad: Varía según los efectos electrónicos y estéricos de los sustituyentes.

- Aplicaciones: Cada compuesto tiene aplicaciones únicas en función de su estructura y reactividad .

Propiedades

Fórmula molecular |

C11H15NO3 |

|---|---|

Peso molecular |

209.24 g/mol |

Nombre IUPAC |

tert-butyl (1R,4R)-5-oxo-7-azabicyclo[2.2.1]hept-2-ene-7-carboxylate |

InChI |

InChI=1S/C11H15NO3/c1-11(2,3)15-10(14)12-7-4-5-8(12)9(13)6-7/h4-5,7-8H,6H2,1-3H3/t7-,8+/m0/s1 |

Clave InChI |

RGCYRHWJXZMJQH-JGVFFNPUSA-N |

SMILES isomérico |

CC(C)(C)OC(=O)N1[C@@H]2CC(=O)[C@H]1C=C2 |

SMILES canónico |

CC(C)(C)OC(=O)N1C2CC(=O)C1C=C2 |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

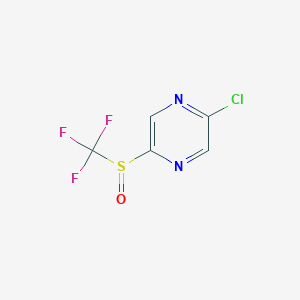

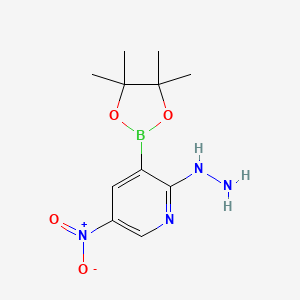

![tert-butyl (4S)-5-oxo-2-azabicyclo[2.2.2]octane-2-carboxylate](/img/structure/B11762026.png)

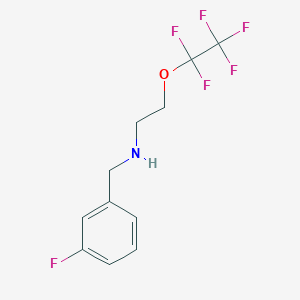

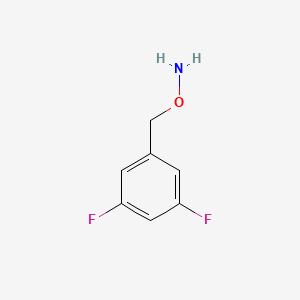

![6-Bromo-3-cyclopropylimidazo[1,2-a]pyridine](/img/structure/B11762041.png)

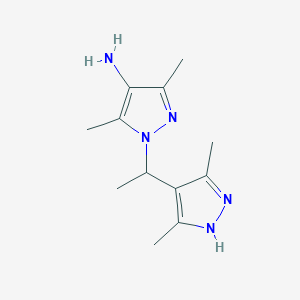

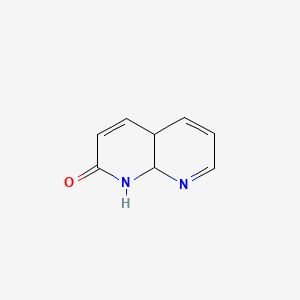

![1-[5-Methyl-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)thiophen-2-yl]propan-1-one](/img/structure/B11762062.png)

![4-(2-Azaspiro[3.3]heptan-2-yl)benzoic acid](/img/structure/B11762069.png)

![2-Bromo-8,9-dihydro-5H-benzo[7]annulen-6(7H)-one](/img/structure/B11762081.png)